N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide
Description
N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a pyridine ring, an ethyl group, and a piperazine ring with a carboxamide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-19-8-9-20(11-15(19)21)16(22)18-14-7-6-13(10-17-14)12-4-3-5-12/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVKKBHRKBZJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)NC2=NC=C(C=C2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutylpyridine Intermediate: The synthesis begins with the preparation of the cyclobutylpyridine intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclobutyl-substituted pyridine derivative.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be accomplished through a nucleophilic substitution reaction, where the cyclobutylpyridine intermediate reacts with a piperazine derivative under appropriate conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved through an amide coupling reaction, where the piperazine intermediate reacts with an appropriate carboxylic acid derivative in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines
Scientific Research Applications
N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclobutylpyridin-2-yl)-4-ethyl-3-oxopiperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and pyridine-containing compounds. Some similar compounds include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. The presence of the cyclobutyl group, pyridine ring, and piperazine ring with a carboxamide functional group imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
